molecular formula C14H21NO B8723503 4-(4-Propoxyphenyl)piperidine

4-(4-Propoxyphenyl)piperidine

Cat. No.: B8723503
M. Wt: 219.32 g/mol
InChI Key: OJFRDMPRXXIHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Propoxyphenyl)piperidine is a piperidine derivative characterized by a phenyl ring substituted with a propoxy group at the para position, linked to the piperidine nitrogen. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including ion channels, receptors, and enzymes . The propoxyphenyl moiety may enhance lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in drug development .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-(4-propoxyphenyl)piperidine

InChI

InChI=1S/C14H21NO/c1-2-11-16-14-5-3-12(4-6-14)13-7-9-15-10-8-13/h3-6,13,15H,2,7-11H2,1H3

InChI Key

OJFRDMPRXXIHMS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Piperidine vs. Morpholine/Piperazine : In EP2 receptor modulators (), piperidine is essential for activity in benzamide derivatives, whereas morpholine retains potency in pyrimidine-based scaffolds .
  • Substituent Position : Para-substituted fluorobenzamide derivatives (e.g., CID890517) show higher EP2 potentiation compared to meta/ortho analogs, highlighting the importance of substituent orientation .
  • Hydrophobic vs. Polar Groups : The propoxyphenyl group in 4-(4-Propoxyphenyl)piperidine may balance lipophilicity, while hydroxylated analogs (e.g., ) improve water solubility and reduce toxicity .

Key Research Findings

  • Antimicrobial Potential: Quinazoline-piperidine hybrids () demonstrate efficacy against S. aureus NorA efflux pumps, with MIC values <1 µg/mL .
  • Neurological Targets: Hydroxyl and benzyl substitutions () enhance NMDA receptor selectivity, achieving nanomolar IC₅₀ values while minimizing side effects .
  • Metabolic Stability : Fluorinated derivatives () exhibit improved metabolic resistance in preclinical studies, critical for CNS drug development .

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